alpha-Lactorphin

Descripción general

Descripción

Alpha-Lactorphin is a bioactive peptide derived from the milk protein alpha-lactalbumin. It is a tetrapeptide with the sequence tyrosine-glycine-leucine-phenylalanine-amide. This peptide is known for its opioid-like activity and various physiological effects, including antihypertensive and immunomodulatory properties .

Métodos De Preparación

Alpha-Lactorphin is typically produced through the enzymatic hydrolysis of alpha-lactalbumin, a major whey protein. The process involves the use of specific proteolytic enzymes that cleave the protein at precise locations to release the peptide fragment. The reaction conditions, such as pH, temperature, and enzyme concentration, are carefully controlled to optimize the yield of this compound .

In an industrial setting, the production of this compound can be scaled up using bioreactors where the enzymatic hydrolysis is carried out under controlled conditions. The peptide is then purified using techniques such as high-performance liquid chromatography to achieve the desired purity .

Análisis De Reacciones Químicas

Alpha-Lactorphin undergoes various chemical reactions, including:

Oxidation: This reaction can occur at the tyrosine residue, leading to the formation of dityrosine or other oxidized products.

Reduction: Reduction reactions are less common but can involve the reduction of disulfide bonds if present.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The major products formed depend on the specific reaction conditions and reagents used .

Aplicaciones Científicas De Investigación

Physiological Properties

α-Lactorphin is known for its opioid activity , antihypertensive effects , and potential antidiabetic properties . It is produced during the digestion of milk proteins, primarily alpha-lactalbumin and beta-lactoglobulin, and exhibits various bioactivities that can be beneficial in clinical nutrition and therapeutic settings.

Opioid Activity

α-Lactorphin acts as an opioid agonist, which means it can bind to opioid receptors in the body, potentially influencing pain perception and mood. Research indicates that α-lactorphin can be released during digestion at concentrations sufficient to exhibit opioid effects in vitro .

Antihypertensive Effects

Studies have shown that α-lactorphin possesses antihypertensive properties, which help lower blood pressure through mechanisms involving endothelial function. In animal models, specifically spontaneously hypertensive rats, α-lactorphin improved arterial function and reduced blood pressure effectively .

Antidiabetic Properties

Emerging research suggests that α-lactorphin may also have antidiabetic effects. It has been implicated in improving glucose metabolism and insulin sensitivity, although further studies are needed to fully elucidate these mechanisms .

Nutritional Applications

The unique amino acid profile of α-lactorphin makes it particularly suitable for various nutritional applications:

Infant Nutrition

α-Lactorphin is a significant component of human milk, constituting about 22% of total protein. Its inclusion in infant formulas has been shown to enhance growth patterns similar to those of breastfed infants . The peptide's high tryptophan content is also linked to improved sleep quality and neurological function in infants.

Functional Foods

Due to its water solubility and heat stability, α-lactorphin can be incorporated into functional foods aimed at enhancing protein content without compromising taste or texture. This includes protein-fortified beverages and lactose-free products .

Health Benefits

The health benefits associated with α-lactorphin extend beyond basic nutrition:

- Neurological Function : The tryptophan-rich nature of α-lactorphin supports brain health, potentially aiding in mood regulation and sleep enhancement.

- Gastrointestinal Health : Peptides derived from α-lactorphin have demonstrated prebiotic activity, promoting beneficial gut microbiota such as Bifidobacterium species .

Data Tables

The following table summarizes key bioactivities of α-lactorphin along with their implications:

| Bioactivity | Mechanism | Implications |

|---|---|---|

| Opioid Agonist | Binds to opioid receptors | Pain management, mood enhancement |

| Antihypertensive | Improves endothelial function | Blood pressure regulation |

| Antidiabetic | Enhances glucose metabolism | Potential for diabetes management |

| Prebiotic Activity | Stimulates growth of beneficial gut bacteria | Supports gastrointestinal health |

Case Studies

Several studies have documented the effects of α-lactorphin:

- A study on infants fed α-lactorphin-enriched formula showed growth outcomes more aligned with breastfed infants compared to those on standard formulas .

- In hypertensive rat models, administration of α-lactorphin resulted in significant reductions in blood pressure alongside improved vascular function .

Mecanismo De Acción

Alpha-Lactorphin exerts its effects primarily through its interaction with opioid receptors, specifically the mu-opioid receptors. Upon binding to these receptors, it mimics the action of endogenous opioids, leading to various physiological responses such as analgesia and vasodilation. The peptide also influences the expression of genes involved in immune response and cardiovascular function .

Comparación Con Compuestos Similares

Alpha-Lactorphin is similar to other bioactive peptides derived from milk proteins, such as beta-Lactorphin and lactoferroxins. it is unique in its specific sequence and the physiological effects it mediates. For instance:

Beta-Lactorphin: Derived from beta-lactoglobulin, it has a different amino acid sequence and exhibits distinct biological activities, such as osteoprotective potential.

Lactoferroxins: These peptides are derived from lactoferrin and have different sequences and functions, including angiotensin-converting enzyme inhibitory activity.

This compound’s unique sequence and its specific interaction with mu-opioid receptors distinguish it from these similar compounds .

Actividad Biológica

Alpha-lactorphin (α-lactorphin) is a bioactive peptide derived from the milk protein alpha-lactalbumin (α-LA). It has garnered attention due to its various biological activities, particularly in the context of cardiovascular health and its potential as an opioid-like compound. This article explores the biological activity of α-lactorphin, summarizing key research findings, case studies, and relevant data.

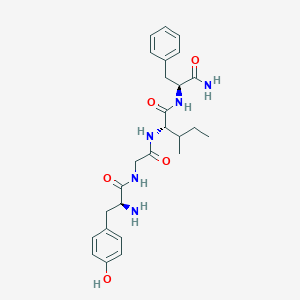

Structure and Origin

This compound is a tetrapeptide with the amino acid sequence Tyr-Gly-Leu-Phe. It is released from α-LA through enzymatic hydrolysis, primarily by pepsin and trypsin during digestion . The structural characteristics of α-lactorphin contribute to its biological functions, including its affinity for opioid receptors and its role in modulating vascular function.

Antihypertensive Effects

One of the most significant biological activities of α-lactorphin is its antihypertensive effect. Research indicates that α-lactorphin can lower blood pressure in spontaneously hypertensive rats (SHR) without affecting heart rate. In a study, doses as low as 10 µg/kg were effective in reducing blood pressure . The mechanism appears to involve enhanced endothelial function and nitric oxide (NO) production, as the vasodilatory effects were abolished by NO synthase inhibitors .

Table 1: Summary of Antihypertensive Studies

| Study Reference | Subject | Dose | Effect on Blood Pressure | Mechanism |

|---|---|---|---|---|

| SHR | 10 µg/kg | Significant reduction | NO-dependent | |

| SHR/WKY | Varies | Dose-dependent reduction | Endothelial function improvement |

Opioid-like Activity

This compound exhibits weak but consistent opioid activity. It interacts with opioid receptors, although its binding affinity is considerably lower than that of traditional opioids. This activity has been demonstrated in various in vitro models, including guinea pig ileum preparations, where α-lactorphin was shown to displace radiolabeled naloxone from binding sites .

Table 2: Opioid Activity Comparison

| Peptide | Opioid Receptor Binding Affinity | Activity Type |

|---|---|---|

| This compound | Low | Agonist |

| Beta-lactorphin | Moderate | Stimulatory |

The antihypertensive effects of α-lactorphin are believed to be mediated through several mechanisms:

Propiedades

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]-N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H35N5O5/c1-3-16(2)23(26(36)30-21(24(28)34)14-17-7-5-4-6-8-17)31-22(33)15-29-25(35)20(27)13-18-9-11-19(32)12-10-18/h4-12,16,20-21,23,32H,3,13-15,27H2,1-2H3,(H2,28,34)(H,29,35)(H,30,36)(H,31,33)/t16?,20-,21-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTWUFSCNXWKSGG-BOLZHIRLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)C(CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)NC(=O)CNC(=O)[C@H](CC2=CC=C(C=C2)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H35N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70909354 | |

| Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

497.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

105129-00-8 | |

| Record name | alpha-Lactorphin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105129008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-[(2-{[2-Amino-1-hydroxy-3-(4-hydroxyphenyl)propylidene]amino}-1-hydroxyethylidene)amino]-N-(1-hydroxy-1-imino-3-phenylpropan-2-yl)-3-methylpentanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70909354 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.